![molecular formula C14H10ClNO B2370732 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one CAS No. 723-86-4](/img/structure/B2370732.png)
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one
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Overview
Description
“11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” is a chemical compound with the linear formula C14H10ClNO . It has a molecular weight of 243.695 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a related compound involves the reaction of N-isopropylethylenediamine and triethylamine with 11-chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one under ice cooling . The reaction mixture is stirred for an hour under ice cooling and for 5 hours at room temperature . After several steps including concentration under reduced pressure, dissolution in methylene chloride and water, pH adjustment, shaking, and drying, the crude product obtained is subjected to silica gel column chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of “11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” are not fully detailed in the sources found. The compound has a molecular weight of 243.695 .Scientific Research Applications
- Antidepressant Potential : Researchers have explored the antidepressant effects of this compound due to its structural similarity to tricyclic antidepressants. It may modulate neurotransmitter systems involved in mood regulation .
- Neuroprotective Properties : Investigations suggest that it could protect neurons from oxidative stress and neurodegenerative conditions .
- Building Block for Heterocyclic Compounds : Chemists use it as a precursor for synthesizing various heterocyclic derivatives. Its unique bicyclic structure allows for diverse functionalization .
- Surface Modification : Researchers have explored its use in modifying surfaces for applications like drug delivery, sensors, and coatings. Its functional groups can interact with substrates and enhance material properties .
- Serotonin Receptor Modulation : Due to its structural resemblance to serotonin, it has been studied as a potential ligand for serotonin receptors. Such studies aid in understanding receptor binding and drug interactions .
- Antimicrobial Properties : Investigations suggest that it exhibits antimicrobial activity against certain bacterial strains and fungi .
- Toxicity Assessment : Researchers have evaluated its toxicity profile to determine safe exposure levels and potential risks .
- Quantum Mechanical Calculations : Computational chemists use it as a model compound to study electronic properties, molecular energetics, and reactivity. These insights guide further research and design of related molecules .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Material Science and Surface Chemistry
Pharmacology and Receptor Binding Studies
Biological Activity and Toxicology
Computational Chemistry and Molecular Modeling
Safety and Hazards
Safety information for “11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one” suggests that it should be handled with care . Precautionary measures include avoiding contact with air and water due to potential violent reaction and possible flash fire . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYCHJINBDOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one |
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